Ethyl 4-bromoquinoline-2-carboxylate

Übersicht

Beschreibung

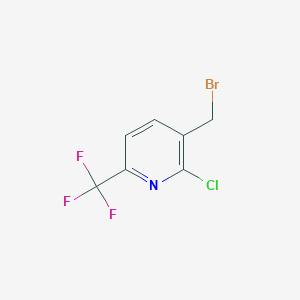

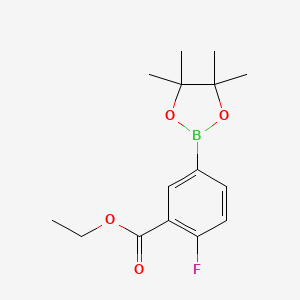

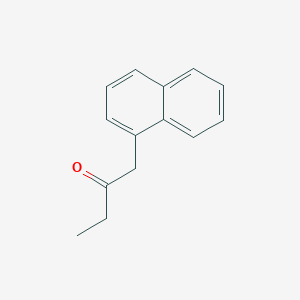

Ethyl 4-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of quinoline compounds, such as this compound, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring substituted with a bromine atom and an ethyl ester group . The InChI code for this compound is 1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-14-11-4-3-8(13)7-10(9)11/h3-7H,2H2,1H3 .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The conversion of 4-Quinolone-3-carboxylate into corresponding 4-Quinolone-3-carboxamides has been achieved by direct thermal coupling of various amines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.12 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Ethyl 4-bromoquinoline-2-carboxylate is utilized in the synthesis of novel quinoline derivatives. For instance, a study by Li et al. (2019) described the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its application in creating new 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline derivatives. These compounds exhibited significant anti-tubercular activity, comparable to rifampicin, suggesting potential in anti-tubercular drug development (Li et al., 2019).

Fluorescent Dipoles

In a study by Smeyanov et al. (2017), this compound was used in the preparation of 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates, leading to the creation of mesomeric betaines classified as cross-conjugated systems. These compounds were investigated for their fluorescence spectroscopic properties, indicating potential applications in fluorescent materials or sensors (Smeyanov et al., 2017).

Antibacterial Agents

A study by Krishnakumar et al. (2012) explored the antibacterial properties of ethyl-2-chloroquinoline-3-carboxylates, synthesized from this compound. These compounds displayed moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, suggesting their potential as antibacterial agents (Krishnakumar et al., 2012).

Antiallergy Activity

Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, structurally modified from this compound, demonstrated significant oral antiallergy activity in a study by Althuis et al. (1979). This compound was found to be more potent than disodium cromoglycate in rat passive cutaneous anaphylaxis tests, highlighting its potential in antiallergy medication (Althuis et al., 1979).

Alkaloid Synthesis

Paterna et al. (2013) conducted a study involving the synthesis of ethyl 3-hydroxy-2(1H)-oxoquinoline-4-carboxylate via a ring expansion reaction of isatins with ethyl diazoacetate. This synthesis route offers a potential method for producing viridicatin alkaloids, important in pharmacological research (Paterna et al., 2013).

Conclusionthis compound has diverse applications in scientific research, especially in the synthesis of novel compounds with potential antibacterial, antitubercular, ant

Scientific Research Applications of this compound

Synthesis and Biological Activities

This compound plays a significant role in synthesizing novel quinoline derivatives. Li et al. (2019) demonstrated its use in creating ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, leading to the synthesis of 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline derivatives. These compounds showed promising anti-tubercular and antibacterial activities (Li et al., 2019).

Fluorescent Material Research

Smeyanov et al. (2017) explored the use of this compound in preparing fluorescent dipoles. They synthesized mesomeric betaines from quinolinium cations and carboxylate anions, demonstrating their potential in fluorescent material and sensor development (Smeyanov et al., 2017).

Antibacterial Agent Development

Krishnakumar et al. (2012) focused on the antibacterial potential of ethyl-2-chloroquinoline-3-carboxylates, derived from this compound. They reported moderate antibacterial activity against Bacillus subtilis and Vibrio cholera, highlighting its application in antibacterial agent development (Krishnakumar et al., 2012).

Antiallergy Research

Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a structurally modified derivative, was investigated by Althuis et al. (1979) for its antiallergy properties. It showed higher potency than disodium cromoglycate in rat passive cutaneous anaphylaxis tests, suggesting its application in antiallergy treatments (Althuis et al., 1979).

Wirkmechanismus

While the specific mechanism of action for Ethyl 4-bromoquinoline-2-carboxylate is not mentioned in the retrieved papers, quinoline compounds have been found to exhibit various biological activities. They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, antibacterial activities .

Zukünftige Richtungen

Quinoline compounds, including Ethyl 4-bromoquinoline-2-carboxylate, have potential for industrial and medicinal applications . Therefore, future research could focus on exploring the biological activities of these compounds and developing greener and more sustainable chemical processes for their synthesis .

Eigenschaften

IUPAC Name |

ethyl 4-bromoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSZKJAZGSEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)

![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)

![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3139076.png)